Glycine p-nitroanilide

Vue d'ensemble

Description

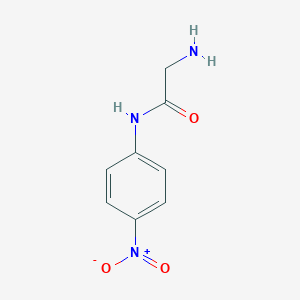

Glycine p-nitroanilide is a chemical compound with the molecular formula C8H9N3O3. It is a derivative of glycine, an amino acid, and p-nitroaniline, a nitro-substituted aromatic amine. This compound is commonly used as a substrate in enzymatic assays, particularly for the detection and study of protease activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glycine p-nitroanilide typically involves the reaction of glycine with p-nitroaniline. One common method is the condensation reaction between glycine and p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Gly-pNA undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding glycine and p-nitroaniline. This reaction is central to its role in protease activity assays.

Acid/Base-Catalyzed Hydrolysis

- Conditions :

- Acidic: HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous solution.

- Basic: NaOH or KOH in aqueous solution.

- Mechanism : The peptide bond cleaves via nucleophilic attack by water, accelerated by acid/base catalysts.

- Products : Glycine and p-nitroaniline, detectable via UV-Vis spectroscopy (λ<sub>max</sub> = 405 nm for p-nitroaniline) .

Enzymatic Hydrolysis

Proteases such as γ-glutamyltranspeptidase (γ-GT) and trypsin cleave Gly-pNA, releasing p-nitroaniline. This forms the basis for kinetic assays:

| Enzyme | Optimal pH | Temperature | k<sub>cat</sub>/K<sub>M</sub> (M<sup>−1</sup>s<sup>−1</sup>) | Source |

|---|---|---|---|---|

| γ-Glutamyltranspeptidase | 8.5 | 37°C | 2.5 × 10<sup>6</sup> | |

| Trypsin | 7.8 | 25°C | 1.1 × 10<sup>5</sup> |

Key Findings :

- Enzymatic hydrolysis rates increase with glycyl-glycine cofactors, enhancing γ-GT activity by ~6-fold .

- Thermostability studies show 72-hour activity retention in light-grown soybean axes.

Synthetic Routes

Gly-pNA is synthesized via condensation reactions between glycine derivatives and p-nitroaniline.

Phosphorus Oxychloride Method

- Reagents : Glycine, p-nitroaniline, phosphorus oxychloride (POCl<sub>3</sub>), pyridine.

- Conditions : 0–5°C, anhydrous environment.

- Yield : 70–90% with minimal racemization .

- Mechanism : POCl<sub>3</sub> activates glycine’s carboxyl group, forming a mixed anhydride intermediate that reacts with p-nitroaniline .

Industrial Production

Substitution Reactions

The aromatic nitro group and peptide bond enable electrophilic substitutions.

Nitration

- Reagents : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

- Product : Nitro derivatives (e.g., 3-nitro-Gly-pNA) .

- Regioselectivity : Para substitution dominates due to the electron-withdrawing nitro group .

Reduction

- Reagents : H<sub>2</sub>/Pd-C or NaBH<sub>4</sub>.

- Product : Glycine p-phenylenediamine (reduced nitro to amino group).

Comparative Reactivity

Stability and Storage

Applications De Recherche Scientifique

Biochemical Assays

Protease Activity Measurement

Gly-pNA is primarily utilized in enzyme assays to measure protease activity. When cleaved by serine proteases, Gly-pNA releases the yellow-colored para-nitrophenol (pNP), allowing researchers to quantify enzyme activity by measuring absorbance changes at approximately 405 nm. This method provides a convenient and quantitative approach to studying protease kinetics, inhibition, and function across different biological systems .

Substrate Specificity Studies

The compound's design allows for the investigation of substrate specificity among various proteases. By analyzing how different proteases cleave Gly-pNA, researchers can gain insights into enzyme mechanisms and substrate interactions, which is crucial for protein engineering and drug development .

Pharmaceutical Development

Drug Discovery and Screening

Gly-pNA is instrumental in screening potential protease inhibitors, which are vital in treating diseases associated with abnormal protease activity, such as cancer and inflammatory disorders. By utilizing Gly-pNA-based assays, scientists can identify compounds that inhibit specific proteases, aiding the development of targeted therapies .

Engineering Proteases

Research involving Gly-pNA can also lead to the engineering of proteases with desired properties. By studying mutations in protease sequences and their effects on Gly-pNA cleavage, insights can be gained that inform the design of more effective therapeutic enzymes .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, Gly-pNA is employed in chromatographic techniques for separating and analyzing amino acids and related compounds. Its utility in quality control processes enhances the reliability of biochemical analyses .

Research in Neurobiology

Neurotransmitter Systems

Gly-pNA’s applications extend to neurobiology, where it aids in studies examining glycine receptor functions. Understanding these receptor systems is critical for developing treatments for neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the significance of Gly-pNA in various applications:

- Enzyme Kinetics : A study demonstrated that Gly-pNA could effectively differentiate between various serine proteases based on their cleavage patterns, providing valuable data on enzyme kinetics and specificity.

- Inhibitor Screening : Research has shown that compounds tested against Gly-pNA substrates can effectively inhibit specific proteases involved in cancer progression, showcasing its role in drug discovery .

- Biochemical Sensors : The potential of Gly-pNA as a chromogenic substrate for detecting endotoxins has been explored, indicating its versatility beyond enzyme assays .

Mécanisme D'action

Glycine p-nitroanilide can be compared with other p-nitroanilide derivatives, such as:

- L-Leucine p-nitroanilide

- L-Arginine p-nitroanilide

- L-Methionine p-nitroanilide

Uniqueness: this compound is unique due to its specific interaction with glycine-specific proteases. Its simple structure allows for easy detection and quantification of protease activity, making it a valuable tool in enzymatic assays.

Comparaison Avec Des Composés Similaires

- L-Leucine p-nitroanilide: Used in assays for leucine-specific proteases.

- L-Arginine p-nitroanilide: Utilized for arginine-specific protease activity.

- L-Methionine p-nitroanilide: Applied in studies of methionine-specific proteases.

Activité Biologique

Glycine p-nitroanilide (GPA) is a compound that has garnered attention for its biological activities, particularly in enzymatic assays and as a substrate for various proteases. This article reviews the biological activity of GPA, focusing on its enzymatic interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative with a structure that facilitates its role as a substrate in biochemical reactions. Its chemical formula is , characterized by a glycine moiety linked to a p-nitroaniline group. This structure allows it to participate in various biochemical processes, especially in the context of proteolytic enzymes.

Enzymatic Activity and Mechanism

GPA acts primarily as a substrate for serine proteases and other enzymes. The compound's interaction with these enzymes can be quantitatively assessed through kinetic studies.

Kinetic Studies

- Factor Xa Interaction : Research has shown that GPA can serve as a substrate for Factor Xa, with kinetic parameters indicating its efficacy as a substrate. The selectivity constant () for GPA in enzymatic reactions varies significantly based on the amino acid composition at specific positions of the substrate, highlighting its role in enzyme specificity .

- γ-Glutamyl Transferase : GPA has also been studied in relation to γ-glutamyl transferase activity, where it acts as a convenient substrate for determining enzyme activity levels. The enzyme exhibits optimal activity at pH 9.0, with GPA demonstrating varying affinities based on the concentration of acceptor amino acids .

Biological Applications

This compound's biological activity extends beyond enzymatic assays; it has implications in therapeutic applications and biochemical research.

Case Studies

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of various compounds on GPA-related enzymatic activity have provided insights into potential therapeutic applications. For instance, the use of GPA in studying the inhibition of aminopeptidases has revealed specific interactions that could lead to drug development targeting these enzymes .

- Peptide Profiling : In studies involving peptide profiling, GPA has been utilized to assess the biological activities of peptides derived from food sources, such as cheese. The relationship between peptide structure and biological function has been elucidated through experiments utilizing GPA as a reference substrate .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Enzyme | Kinetic Parameter | Optimal Conditions |

|---|---|---|

| Factor Xa | range: 1.5 x 10 to 2 x 10 Ms | Varies with substrate composition |

| γ-Glutamyl Transferase | Km for L-cystine: 1.3 mM | Optimal pH: 9.0 |

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | GPA used to study aminopeptidase inhibition |

| Peptide Profiling | GPA as reference in assessing peptide activities |

Propriétés

IUPAC Name |

2-amino-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZMNSJSZXVCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152884 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-88-5 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Glycine p-nitroanilide, and how is it used to study proteolytic enzymes?

A: this compound (GPNA) acts as a chromogenic substrate for certain proteolytic enzymes, primarily aminopeptidases. [, , ] These enzymes cleave the peptide bond between glycine and p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically, providing a quantitative assessment of the enzyme's activity. [, ]

Q2: How does the presence of a free alpha-amino group influence the intestinal absorption of this compound and similar compounds?

A: Research suggests that a free alpha-amino group is crucial for the intestinal absorption of GPNA and related amino acid derivatives. [, ] This is because membrane-bound aminopeptidases, which require a free alpha-amino group for activity, play a significant role in the hydrolysis and subsequent absorption of these compounds. [, ] Studies have shown that N-alpha-substituted derivatives are poorly absorbed, highlighting the importance of the free alpha-amino group. []

Q3: How does Glyphosate treatment affect proteolytic enzyme activity measured using GPNA as a substrate?

A: Research on soybean axes indicates that Glyphosate treatment can decrease the activity of certain proteolytic enzymes, as measured by GPNA hydrolysis. [] This effect was observed in light-grown but not dark-grown soybean axes, suggesting that Glyphosate's impact on these enzymes might be light-dependent. [] Interestingly, Glyphosate did not directly inhibit the enzyme in vitro, indicating an indirect mechanism of action. []

Q4: Can this compound be used to study the turn preference of peptide sequences?

A: While GPNA itself is not directly used, its close derivative, glycine-p-nitroanilide, has been utilized in conjunction with 2,4-dinitrophenylglycine as a chromophore pair to study the turn preference of dipeptide sequences. [] The Cotton effects observed in circular dichroism (CD) spectra of these chromophoric derivatives provide insights into the conformational tendencies of the peptide sequences. []

Q5: Beyond its role as a substrate, has this compound been explored in other research contexts?

A: Interestingly, this compound was identified as one of the substrates hydrolyzed by [GADV]-peptides, a type of peptide studied in the context of the origin of life. [] These peptides, composed of Glycine, Alanine, Aspartic acid, and Valine, exhibited catalytic activities, including the hydrolysis of GPNA. This finding led researchers to propose a "[GADV]-protein world" hypothesis for the emergence of life. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.